molecular formula C7H8ClN3O B8556331 5-Hydrazino-2-chloro-benzamide

5-Hydrazino-2-chloro-benzamide

Cat. No.: B8556331
M. Wt: 185.61 g/mol
InChI Key: MRJAARKJGVMDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydrazino-2-chloro-benzamide is a useful research compound. Its molecular formula is C7H8ClN3O and its molecular weight is 185.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-5-hydrazinylbenzamide

InChI

InChI=1S/C7H8ClN3O/c8-6-2-1-4(11-10)3-5(6)7(9)12/h1-3,11H,10H2,(H2,9,12)

InChI Key

MRJAARKJGVMDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)C(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Title compound 9B, 5-amino-2-chloro-benzamide (1.05 g, 6.13 mmol) was dissolved in a concentrated aqueous solution of HCl (10 ml) and cooled to 0° C. To this a cooled solution of NaNO2 (0.54 g, 1.5 eq, 9.19 mmol) in water (4 ml) was added over 15 minutes whilst maintaining the temperature below 10° C. The reaction was then cooled to 0° C. and stirred for 1 hour. To the reaction mixture sulfamic acid (0.3 g, 0.5 eq, 3.06 mmol) was added portion wise over a 20 minute period, a solution of tin chloride dihydrate (4.15 g, 3.0 eq, 18.4 mmol) in a concentrated aqueous HCl solution (4 ml) was then added drop wise over a 20 minute period whilst maintaining the temperature below 15° C. The reaction mixture then stirred at 0° C. for 2 hours then basified to pH 14 with 5M NaOH (aq) whilst maintaining the reaction temperature below 30° C. The reaction mixture was then rapidly extracted with ethyl acetate (2×50 ml), the organics combined, washed with brine, dried over Na2SO4 and solvent removed in vacuo to give the title compound (0.33 g, 1.8 mmol, 29%). LC-MS: [M+H]+=186, Rt=0.53 min, 96% purity.
Name
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
tin chloride dihydrate
Quantity
4.15 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.05 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
29%

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